

analytical techniques for characterizing 5-Bromo-4-methyl-2-nitroanisole

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-nitroanisole

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An Application Note and Protocol for the Comprehensive Characterization of 5-Bromo-4-methyl-2-nitroanisole

Abstract: This document provides a detailed guide for the analytical characterization of **5-Bromo-4-methyl-2-nitroanisole** ($C_8H_8BrNO_3$), a substituted nitroaromatic compound. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, rigorous confirmation of its identity, purity, and structural integrity is paramount.^[1] This guide moves beyond a simple listing of procedures to explain the causality behind the selection of each analytical technique. We present a multi-faceted approach employing spectroscopic and chromatographic methods, providing researchers, scientists, and drug development professionals with the necessary protocols to achieve unambiguous characterization.

Introduction and Physicochemical Profile

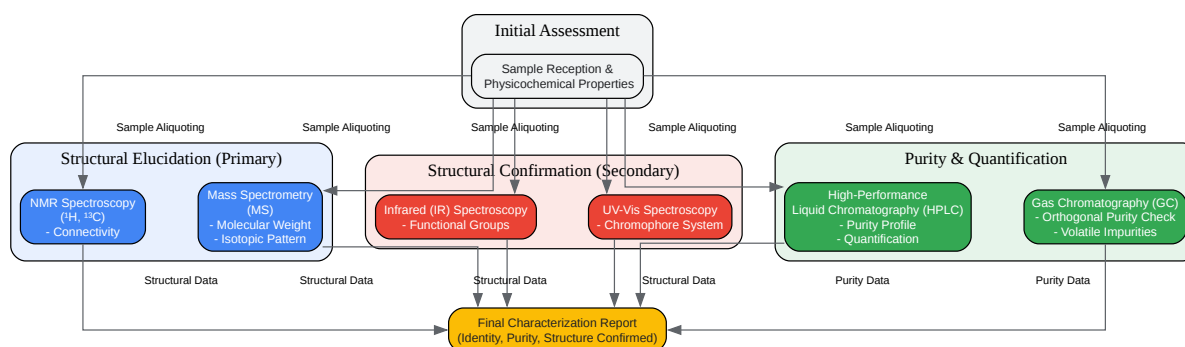
5-Bromo-4-methyl-2-nitroanisole is an organic compound featuring an anisole framework substituted with bromine, methyl, and nitro groups.^[1] The specific arrangement of these functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.^[1] A foundational step in any analysis is understanding the compound's basic properties, which are summarized below.

Table 1: Physicochemical Properties of **5-Bromo-4-methyl-2-nitroanisole**

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO ₃	PubChem CID 59441753[2]
Molecular Weight	246.06 g/mol	PubChem CID 59441753[2]
IUPAC Name	1-bromo-5-methoxy-2-methyl-4-nitrobenzene	PubChem CID 59441753[2]
Appearance	Likely a pale yellow to brown solid at room temperature	CymitQuimica[1]
Solubility	Soluble in common organic solvents; limited solubility in water	CymitQuimica[1]
CAS Number	1089281-86-6	CymitQuimica[1]

The Strategic Analytical Workflow

A robust characterization relies not on a single technique but on the convergence of data from multiple orthogonal methods. This integrated approach ensures that all aspects of the molecule—from its elemental composition and molecular weight to its precise atomic connectivity and purity—are thoroughly vetted. The logical flow of this process is designed to provide a comprehensive and self-validating dossier on the compound.



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Caption: Integrated workflow for the characterization of **5-Bromo-4-methyl-2-nitroanisole**.

Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for determining the molecular structure of a compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[3] ^1H NMR reveals the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton. For **5-Bromo-4-methyl-2-nitroanisole**, we expect distinct signals for the aromatic protons, the methyl group, and the methoxy group, with chemical shifts influenced by the electron-withdrawing nitro group and the halogen.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube.[3] Ensure the sample is fully dissolved.
- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.[3]
- Data Acquisition:
 - Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse program. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like TMS (0 ppm).

Table 2: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted Multiplicity	Predicted ^{13}C Chemical Shift (ppm)
Aromatic-H (position 3)	~7.8 - 8.1	Singlet (s)	~125 - 130
Aromatic-H (position 6)	~7.0 - 7.3	Singlet (s)	~110 - 115
Methoxy (-OCH ₃)	~3.9 - 4.1	Singlet (s)	~56 - 58
Methyl (-CH ₃)	~2.3 - 2.5	Singlet (s)	~18 - 22
Aromatic-C (C-NO ₂)	---	---	~145 - 150
Aromatic-C (C-OCH ₃)	---	---	~155 - 160
Aromatic-C (C-CH ₃)	---	---	~135 - 140
Aromatic-C (C-Br)	---	---	~115 - 120

Note: Predictions are based on substituent effects on similar aromatic systems. Actual values may vary.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight and, through high-resolution instruments, the elemental composition.[\[3\]](#) For this compound, the most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M^+ and M^++2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g/mL}$) in a volatile organic solvent like ethyl acetate or dichloromethane.

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is standard.[3]
- GC Method:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[3]
 - Injector: Set to 250 °C with a split injection.
 - Carrier Gas: Helium at a constant flow of ~1 mL/min.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
- MS Method:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: Acquire data from m/z 40 to 400.

Table 3: Expected Mass Spectrometry Data

Feature	Expected m/z	Rationale
Molecular Ion (M^+)	~245	Corresponding to the $C_8H_8^{79}BrNO_3$ ion
Isotope Peak (M^++2)	~247	Corresponding to the $C_8H_8^{81}BrNO_3$ ion
Intensity Ratio	~1:1	Characteristic isotopic abundance of Bromine

Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The strong absorptions corresponding to the nitro group (N-O stretches) are particularly diagnostic. UV-Vis spectroscopy confirms the presence of the conjugated nitroaromatic system, which acts as a chromophore.[6]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for the functional groups.

Table 4: Key Infrared Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Description
Aromatic C-H Stretch	3100 - 3000	
Aliphatic C-H Stretch	3000 - 2850	(from $-\text{CH}_3$ and $-\text{OCH}_3$)
N-O Asymmetric Stretch	1550 - 1500	Strong, characteristic of nitro group
N-O Symmetric Stretch	1360 - 1330	Strong, characteristic of nitro group
C-O-C Asymmetric Stretch	1275 - 1200	(Anisole ether linkage)
C-Br Stretch	680 - 515	

Chromatographic Analysis: Assessing Purity

Chromatographic methods are the gold standard for determining the purity of a compound and quantifying any impurities.[\[3\]](#)

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds like **5-Bromo-4-methyl-2-nitroanisole**. It separates the main component from process-related impurities or degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.



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Caption: A typical workflow for an HPLC system.

Protocol: Purity Analysis by Reverse-Phase HPLC

- **Sample Preparation:** Prepare a stock solution by dissolving the sample in acetonitrile (MeCN) or methanol to a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL with the initial mobile phase composition.
- **Instrumentation and Conditions:** The following method, adapted from similar compounds, serves as an excellent starting point.[\[7\]](#)[\[8\]](#)

Table 5: Recommended HPLC Parameters

Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile (MeCN)
Gradient	Start at 50% B, ramp to 95% B over 15 min, hold for 2 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 225 nm or 254 nm
Injection Volume	10 µL

- **Data Analysis:** Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: A Self-Validating System

The comprehensive characterization of **5-Bromo-4-methyl-2-nitroanisole** is achieved through the logical and integrated application of multiple analytical techniques. NMR and MS provide definitive structural evidence, with the bromine isotopic pattern in the mass spectrum serving as a key confirmation. IR and UV-Vis spectroscopy offer rapid verification of functional groups and the electronic system. Finally, HPLC provides a quantifiable measure of purity. When the data from these orthogonal techniques converge, they form a self-validating system that provides a high degree of confidence in the identity, structure, and purity of the material, meeting the rigorous standards required in research and development.

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